molecular formula C13H15NO2 B15046734 Ethyl 2-(5-Methyl-3-indolyl)acetate

Ethyl 2-(5-Methyl-3-indolyl)acetate

Cat. No.: B15046734
M. Wt: 217.26 g/mol
InChI Key: UEHMEXFLEBAALN-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Methyl-3-indolyl)acetate is an organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of an indole ring substituted with a methyl group at the 5-position and an ethyl ester group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Methyl-3-indolyl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization to produce the indole derivative. For this compound, the starting materials would include 5-methylindole and ethyl bromoacetate, which react under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-Methyl-3-indolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-Methyl-3-indolyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Methyl-3-indolyl)acetate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the production of prostaglandins by interacting with cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-(5-Methyl-3-indolyl)acetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    5-Methylindole: Lacks the ester group and has different chemical reactivity.

    Ethyl indole-3-acetate: Similar ester functionality but different substitution pattern on the indole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 2-(5-Methyl-3-indolyl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an indole derivative characterized by the presence of an ethyl ester functional group attached to a methyl-substituted indole ring. The synthesis typically involves the reaction of 5-methylindole with ethyl acetate under specific catalytic conditions, leading to various derivatives that can be further explored for biological activity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Effects

The anticancer properties of this compound have been documented in several studies. It has been found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression, likely through the modulation of key signaling pathways such as the MAPK pathway .

Anti-inflammatory Activity

The compound also displays anti-inflammatory effects , potentially through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. This property suggests its utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes like COX, reducing the production of inflammatory mediators.
  • Receptor Interaction : It has been shown to act as an antagonist for estrogen receptors, which could be beneficial in hormone-dependent cancers .
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant capacity of this compound helps mitigate oxidative stress, contributing to its anticancer effects .

Case Studies

  • Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent .
  • Antimicrobial Screening : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating its efficacy as an antimicrobial agent .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Indole-3-acetic acidLowModerateHigh
5-MethylindoleLowLowLow

Properties

IUPAC Name

ethyl 2-(5-methyl-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)7-10-8-14-12-5-4-9(2)6-11(10)12/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHMEXFLEBAALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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